5-Bromo-2-methyl-3-nitroaniline hydrochloride
Description
Properties
IUPAC Name |
5-bromo-2-methyl-3-nitroaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c1-4-6(9)2-5(8)3-7(4)10(11)12;/h2-3H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZUDGTTZGVLKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
Recent studies have highlighted the potential of 5-bromo-2-methyl-3-nitroaniline hydrochloride as a precursor in the synthesis of novel anticancer agents. Its structure allows for modifications that can enhance biological activity against cancer cells. For instance, derivatives synthesized from this compound have shown promising results in inhibiting tumor growth in preclinical models .
Cytochrome P450 Inhibition
This compound has demonstrated inhibitory effects on cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play a crucial role in drug metabolism, indicating that this compound could influence pharmacokinetics and drug interactions, which is vital for drug development and safety assessments.
Organic Synthesis
Synthesis of Complex Molecules
this compound serves as a key intermediate in the synthesis of more complex organic molecules. It can be utilized in various reactions such as nucleophilic substitutions and coupling reactions to create compounds with diverse functionalities. This versatility makes it an essential building block in organic synthesis .
Azo Dyes Production
The compound can also be used in the production of azo dyes through diazotization reactions. The nitro group enhances the electrophilicity of the aromatic ring, facilitating the formation of azo compounds that are widely used in textiles and other industries .
Material Science
Polymer Chemistry
In material science, this compound is explored for its potential applications in developing new polymers with enhanced properties. Its ability to participate in polymerization reactions allows for the creation of materials with specific characteristics suitable for various applications, including coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism by which 5-Bromo-2-methyl-3-nitroaniline hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can release nitric oxide (NO), which can modulate various biological pathways, including those involved in inflammation and apoptosis.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, differentiation, and death, making it useful in cancer research and treatment.
Comparison with Similar Compounds
Table 1: Comparison of Substituent Positions and Properties
Key Observations :
- The free base (similarity 0.96) lacks the hydrochloride salt, reducing its aqueous solubility compared to the target compound .
- Positional isomers (e.g., 2-Bromo-4-methyl-5-nitroaniline) exhibit lower similarity scores (0.84–0.91) due to altered electronic effects from substituent rearrangements, impacting reactivity in cross-coupling reactions .
Halogen and Functional Group Variations
Table 2: Impact of Halogen and Functional Group Substitutions
Key Observations :
- 3-Bromo-4-methoxyaniline hydrochloride (similarity 0.92) substitutes the nitro group with a methoxy group, altering electronic density and reducing oxidative reactivity .
- 5-Bromo-2-nitroaniline lacks the methyl group and hydrochloride, resulting in lower molecular weight (229.02 g/mol) and higher volatility .
Solubility and Stability
- The hydrochloride salt form of 5-bromo-2-methyl-3-nitroaniline significantly improves its solubility in polar solvents compared to non-salt analogs like 5-bromo-4-methoxy-2-methylaniline (similarity 0.87) .
- Stability studies of structurally related hydrochlorides (e.g., amitriptyline hydrochloride) suggest that salt formation mitigates degradation under thermal stress, a property likely shared by the target compound .
Biological Activity
5-Bromo-2-methyl-3-nitroaniline hydrochloride (CAS number 2205297-10-3) is a chemical compound notable for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data and findings.
Chemical Structure and Synthesis
The compound features a bromine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position of the aniline structure. The synthesis typically involves:
- Nitration : 2-methyl aniline is nitrated with concentrated sulfuric and nitric acids.
- Bromination : The resulting product undergoes bromination using bromine in acetic acid.
- Hydrochloride Formation : Finally, treatment with hydrochloric acid yields the hydrochloride salt.
Enzyme Inhibition
This compound has demonstrated significant inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism in humans, indicating that this compound may influence pharmacokinetics and toxicity of various drugs .
Anticancer Potential
Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies suggest that certain analogs can induce apoptosis in cancer cell lines such as MCF-7, showcasing IC50 values around 25.72 ± 3.95 μM . The mechanism involves the bioreduction of the nitro group to form reactive intermediates that can interact with cellular components, potentially leading to cell death.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems:
- Cytochrome P450 Interaction : Inhibition of CYP1A2 and CYP2C19 affects drug metabolism pathways.
- Reactive Intermediate Formation : The nitro group can be reduced to an amino group, which may engage in further biochemical interactions.
Comparative Analysis with Similar Compounds
The unique combination of substituents in this compound distinguishes it from structurally similar compounds. The following table summarizes key differences:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 3-Bromo-2-methyl-5-nitroaniline | 1000342-34-6 | 0.96 | Different substitution pattern on the aromatic ring |
| 4-Bromo-2-methyl-1-nitrobenzene | 52414-98-9 | 0.94 | Nitro group at a different position |
| 2-Bromo-4-methyl-5-nitroaniline | 102169-99-3 | 0.91 | Altered position of bromo and methyl groups |
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Antimicrobial Activity : Research indicates potential antimicrobial properties, although specific data on minimum inhibitory concentrations (MIC) remain limited.
- Pharmacological Studies : Investigations into its role as an inhibitor for drug-metabolizing enzymes have been conducted, emphasizing its relevance in toxicology and pharmacology.
Preparation Methods
Nitration of 2-Methylaniline
The synthesis begins with 2-methylaniline (o-toluidine), which undergoes nitration to introduce the nitro group at position 3. The methyl group’s ortho/para-directing effect dominates under controlled acidic conditions:
Procedure :
-
Substrate : 2-Methylaniline (neat).
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Nitrating agent : Concentrated HNO₃ (90%) and H₂SO₄ (98%) in a 1:3 molar ratio.
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Conditions : Gradual addition at 0–5°C, followed by stirring at 25°C for 6 hours.
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Outcome : 3-Nitro-2-methylaniline (yield: 78–85%, purity: 97–99%).
Mechanistic Insight :
The methyl group directs nitration to position 3 (ortho to methyl), while the amino group’s protonation in acidic medium minimizes undesired para-nitration.
Bromination of 3-Nitro-2-methylaniline
The nitro group’s meta-directing effect enables bromination at position 5:
Procedure :
-
Substrate : 3-Nitro-2-methylaniline dissolved in glacial acetic acid.
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Brominating agent : Bromine (Br₂) in stoichiometric excess (1.2 eq).
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Catalyst : Iron(III) bromide (FeBr₃, 0.1 eq).
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Workup : Precipitation in ice-water, filtration, and washing with cold ethanol.
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Outcome : 5-Bromo-3-nitro-2-methylaniline (yield: 65–70%, purity: 95%).
Challenges :
Nitro groups deactivate the ring, necessitating elevated temperatures and catalytic Lewis acids to facilitate electrophilic substitution.
Hydrochloride Salt Formation
The final step involves protonation of the amino group:
Procedure :
Bromination of 2-Methylaniline
Alternative approaches prioritize bromination before nitration:
Procedure :
-
Substrate : 2-Methylaniline in carbon tetrachloride.
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Brominating agent : N-Bromosuccinimide (NBS, 1.1 eq).
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Conditions : Radical-initiated bromination using AIBN (azobisisobutyronitrile) at 80°C for 8 hours.
Limitations :
Lower regioselectivity compared to nitration-first routes, with bromine occasionally occupying position 4.
Nitration and Salt Formation
Subsequent nitration and HCl treatment follow analogous steps to Route 1, albeit with reduced yields (50–55%) due to steric hindrance from the bromine substituent.
Comparative Analysis of Synthetic Routes
Route 1 is preferred for large-scale synthesis due to higher yields and reproducibility.
Critical Reaction Parameters
Solvent Systems
Temperature Control
-
Nitration : Exothermic reaction requires strict maintenance at 0–5°C to avoid polynitration.
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Bromination : Elevated temperatures (60°C) counteract nitro group deactivation.
Analytical Characterization
Physicochemical Properties
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH₃⁺), 7.95 (d, J=2.4 Hz, 1H, Ar-H), 7.45 (d, J=8.7 Hz, 1H, Ar-H), 2.45 (s, 3H, CH₃).
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
Industrial-Scale Considerations
Patent WO2010014022A1 highlights a telescoped process for analogous intermediates, where:
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 5-Bromo-2-methyl-3-nitroaniline hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential bromination, nitration, and methylation of aniline derivatives. Key steps include:
- Bromination : Use Lewis acids (e.g., FeBr₃) to direct bromine to the para position relative to the amine group.
- Nitration : Employ mixed acids (HNO₃/H₂SO₄) at controlled temperatures (<50°C) to avoid over-nitration.
- Methylation : Protect the amine group (e.g., via acetylation) before methyl group introduction to prevent side reactions.
- Hydrochloride Formation : React the free base with HCl in anhydrous ethanol.
- Optimization: Monitor reaction progress via TLC or HPLC, adjusting stoichiometry and temperature based on intermediates like 5-Bromo-2-nitroaniline (see handling in ).
Q. How should researchers safely handle and purify this compound given its potential hazards?
- Methodological Answer :
- Handling : Use a fume hood, nitrile gloves, and safety goggles due to nitro group toxicity and potential skin absorption risks ().
- Purification : Recrystallize from ethanol/water mixtures. For column chromatography, use silica gel with a gradient of ethyl acetate/hexane, monitoring for decomposition (evidenced by color changes in nitroaromatics; ).
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methyl (δ ~2.5 ppm) and aromatic protons (δ ~7-8 ppm). Bromine and nitro groups deshield adjacent protons.
- IR Spectroscopy : Confirm nitro groups (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and amine hydrochloride (broad N-H stretch ~2500-3000 cm⁻¹).
- Mass Spectrometry : Look for molecular ion clusters consistent with bromine isotope patterns ( ).
Advanced Research Questions
Q. How can regioselectivity challenges in the nitration of brominated methylaniline precursors be addressed?
- Methodological Answer :
- Directing Effects : The methyl group is ortho/para-directing, while bromine is meta-directing. Competing effects may lead to mixed products. Use DFT calculations to predict substituent dominance (e.g., bromine’s strong electron-withdrawing effect often overrides methyl).
- Protection Strategies : Temporarily protect the amine with a tert-butoxycarbonyl (Boc) group to simplify nitration pathways, as seen in analogous Boc-protected nitroanilines ( ).
Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?
- Methodological Answer :
- Purity Analysis : Compare HPLC profiles (≥95% purity threshold) to exclude impurities affecting physical properties.
- Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphic forms, which may explain discrepancies (e.g., hydrochloride salt vs. free base; ).
Q. How does the electronic interplay between bromine, methyl, and nitro groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Bromine’s position meta to the nitro group enhances oxidative addition efficiency. Methyl groups may sterically hinder Pd catalysts; use bulky ligands (e.g., SPhos) to mitigate this.
- Computational Modeling : Employ DFT to map electron density distributions and predict sites for electrophilic/nucleophilic attacks ( ).
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
